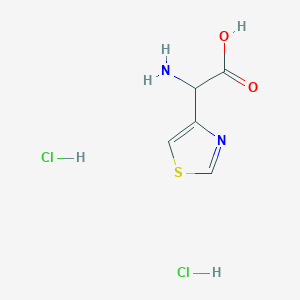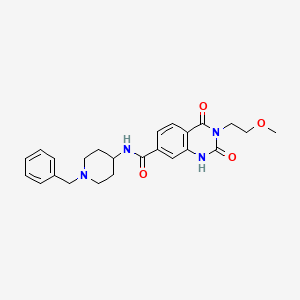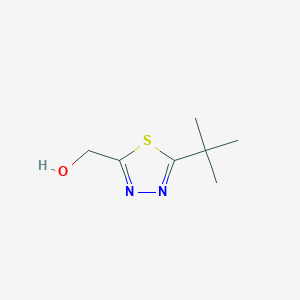
2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride is a compound with significant potential in various scientific fields It is characterized by the presence of both an amino group and a thiazole ring, which contribute to its unique chemical properties
作用机制
Target of Action
Compounds with a 2-aminothiazole scaffold, like this one, have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Mode of Action
2-aminothiazole-based compounds have been known to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) from the body .
Result of Action
2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may have multiple molecular and cellular effects .
生化分析
Biochemical Properties
The 2-aminothiazole scaffold in EN300-7426744 is a characteristic structure in drug development, as it has several biological activities . It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . The compound can interact with various enzymes, proteins, and other biomolecules, but the specific interactions depend on the biological context .
Cellular Effects
EN300-7426744 has been shown to have significant effects on various types of cells and cellular processes . For instance, 2-aminothiazole derivatives have exhibited potent and selective inhibitory activity against a wide range of human cancerous cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of EN300-7426744 involves its interactions with biomolecules at the molecular level . For example, it can bind to enzymes and inhibit or activate them, leading to changes in gene expression . The specific molecular mechanism depends on the biological context and the specific biomolecules that the compound interacts with .
Temporal Effects in Laboratory Settings
The effects of EN300-7426744 can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of EN300-7426744 can vary with different dosages in animal models .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
EN300-7426744 can be transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride typically involves the condensation of ethyl acetoacetate with thiourea, followed by hydrolysis. This method is efficient and yields the desired product with high purity . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The compound is often produced in powder form and requires careful handling due to its hygroscopic nature .
化学反应分析
Types of Reactions
2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are often characterized by their enhanced biological activities and are used in further research and development .
科学研究应用
2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2-Amino-4-thiazoleacetic acid: Similar in structure but lacks the dihydrochloride component.
Ethyl 2-aminothiazole-4-acetate: An ester derivative with different reactivity and applications.
2-Aminothiazole: A simpler compound with a broader range of biological activities.
Uniqueness
2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
属性
IUPAC Name |
2-amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.2ClH/c6-4(5(8)9)3-1-10-2-7-3;;/h1-2,4H,6H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMKUVGTKURONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)

![tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate](/img/structure/B2745302.png)
![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2745305.png)
![3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2745306.png)

